Product packaging for 3-Methoxy-6-methylbenzo[d]isoxazole(Cat. No.:)

3-Methoxy-6-methylbenzo[d]isoxazole

Cat. No.: B12883512
M. Wt: 163.17 g/mol
InChI Key: JYIADFGEVQHVHJ-UHFFFAOYSA-N
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Description

3-Methoxy-6-methylbenzo[d]isoxazole (CAS 530144-87-7) is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . As a benzo[d]isoxazole derivative, it belongs to a significant class of five-membered heterocyclic compounds containing adjacent oxygen and nitrogen atoms, which are prominent scaffolds in medicinal chemistry . The benzo[d]isoxazole core is of immense interest in drug discovery due to its wide spectrum of potential biological activities. While the specific research applications and mechanism of action for this particular methoxy-methyl substituted analogue are not fully detailed in the current literature, structurally related isoxazole and benzoisoxazole derivatives have demonstrated a diverse range of pharmacological properties. These include acting as immunomodulatory agents with either immunosuppressive or immunostimulatory effects , anti-inflammatory agents , and D-amino-acid oxidase (DAAO) inhibitors investigated for neurodegenerative and cognitive disorders . The presence of methoxy and methyl substituents on the fused benzoisoxazole system makes this compound a valuable synthetic intermediate and building block for researchers. It can be utilized in the design and development of novel bioactive molecules, the exploration of structure-activity relationships (SAR), and in metallorganic and materials chemistry . This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B12883512 3-Methoxy-6-methylbenzo[d]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-methoxy-6-methyl-1,2-benzoxazole

InChI

InChI=1S/C9H9NO2/c1-6-3-4-7-8(5-6)12-10-9(7)11-2/h3-5H,1-2H3

InChI Key

JYIADFGEVQHVHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=NO2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 6 Methylbenzo D Isoxazole and Its Analogues

Strategies for Benzo[d]isoxazole Ring Formation

The construction of the benzo[d]isoxazole core can be achieved through various synthetic routes, each with its own advantages and limitations. Key strategies include 1,3-dipolar cycloadditions, transition metal-catalyzed reactions, and metal-free synthetic pathways.

1,3-Dipolar Cycloaddition Approaches

The [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile is a cornerstone for the synthesis of isoxazole (B147169) rings. nih.govijpcbs.com This method is highly versatile, allowing for the introduction of a wide range of substituents. The in situ generation of nitrile oxides from aldoximes is a common and convenient approach. ijpcbs.comrsc.org For instance, the reaction of aldoximes with oxidizing agents like chloramine-T or in the presence of a base can generate the nitrile oxide, which then reacts with an alkyne to form the isoxazole ring. ijpcbs.com

Recent advancements have focused on making this reaction more efficient and environmentally friendly. Mechanochemical methods, such as ball-milling, have been successfully employed for the solvent-free synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides. nih.gov This technique often simplifies work-up procedures and reduces energy consumption. nih.gov Furthermore, the use of aqueous media and microwave irradiation has been explored to accelerate the reaction and promote greener synthesis. researchgate.netresearchgate.netnih.gov

DipolarophileNitrile Oxide SourceConditionsProductReference
Terminal AlkynesAldoximesOxidizing Agent (e.g., Chloramine-T)3,5-Disubstituted Isoxazoles ijpcbs.com
Terminal AlkynesHydroxyimidoyl ChloridesBall-milling, Cu/Al2O3 catalyst3,5-Disubstituted Isoxazoles nih.gov
Alkenes/AlkynesBenzoylnitromethane/Ethyl 2-nitroacetateWater-Polyethylene Glycol (PEG)Isoxazoles/Isoxazolines researchgate.net

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers powerful tools for the synthesis of benzo[d]isoxazoles, often providing high levels of regioselectivity and efficiency. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been utilized to construct complex benzo[d]isoxazole derivatives. For example, 5-iodo-3-methoxy-7-methylbenzo[d]isoxazole (B3290451) has served as a key intermediate in the synthesis of alkenyldiarylmethanes through a Stille cross-coupling with various vinylstannanes in the presence of a palladium catalyst. nih.gov

Gold-catalyzed reactions have also emerged as a valuable strategy. For instance, a gold-catalyzed formal [5+1] annulation of ynamides with benzo[d]isoxazoles can produce functionalized polysubstituted 2H-benzo[e] researchgate.netnih.govoxazines. rsc.org Similarly, a gold-catalyzed formal [3+2] annulation of ynamides with anthranils (benzo[c]isoxazoles) yields 7-acylindoles. rsc.org Copper-catalyzed reactions are also prevalent, particularly in cycloaddition reactions to form the isoxazole ring. nih.gov Mechanochemical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions have been developed for the synthesis of 1,2,3-triazoles, a related heterocyclic system. mdpi.com

Metal-Free Synthetic Routes and Organocatalysis

Growing interest in sustainable chemistry has driven the development of metal-free synthetic methods for benzo[d]isoxazoles. nih.gov These approaches avoid the cost, toxicity, and waste associated with metal catalysts. nih.gov One notable metal-free method involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org This method is tolerant of unprotected phenolic hydroxyl groups. rsc.org

Organocatalysis, the use of small organic molecules as catalysts, has also been successfully applied to isoxazole synthesis. acs.org For example, an azolium salt has been used as an organocatalyst for the one-pot, three-component synthesis of isoxazol-5(4H)-ones in an aqueous medium. researchgate.net This approach offers high yields and avoids the formation of by-products. researchgate.net Similarly, urea (B33335) has been employed as a cost-effective and environmentally friendly organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net The use of nitrogen-containing organobases has also been shown to promote the site-selective C-N coupling of benzo[d]isoxazole and 2H-chromene derivatives in a metal-free approach. nih.gov

Catalyst TypeReactantsProductKey FeaturesReference
Metal-Free (DBU)Aldoximes3,5-Disubstituted IsoxazolesTolerates unprotected phenols rsc.org
Organocatalyst (Azolium salt)Diethyl 3-oxopentanedioate, Aldehydes, Hydroxylamine hydrochlorideEthyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivativesOne-pot, aqueous medium researchgate.net
Organocatalyst (Urea)Aldehydes, Hydroxylamine hydrochloride, β-Keto esters3,4-Disubstituted Isoxazol-5(4H)-onesCost-effective, green solvent researchgate.net
Organocatalyst (Nitrogen-containing base)Benzo[d]isoxazole, 2H-Chromene derivativesBenzisoxazole-Chromene (BC) analogsMetal-free, site-selective C-N coupling nih.gov

Regioselective and Stereoselective Synthesis of Benzo[d]isoxazole Derivatives

Controlling the regioselectivity and stereoselectivity is crucial in the synthesis of complex, biologically active molecules. In the context of benzo[d]isoxazole synthesis, regioselectivity often pertains to the orientation of substituents on the heterocyclic ring, particularly in 1,3-dipolar cycloaddition reactions. nih.gov The choice of reactants and reaction conditions can significantly influence the regiochemical outcome. nih.govacs.org For instance, a highly regioselective one-pot synthesis of 3,5-disubstituted isoxazoles has been achieved through the reaction of terminal alkynes with in situ generated nitrile oxides. nih.gov

Stereoselective synthesis, while less commonly discussed for the aromatic benzo[d]isoxazole core itself, becomes highly relevant when chiral centers are present in the substituents or when saturated isoxazole analogues (isoxazolines) are the target. Organocatalysis has proven to be a powerful tool for achieving high levels of stereocontrol. bohrium.com For example, an organocatalytic remote stereocontrolled (4+2) annulation has been developed to construct spiro[isoxazole-4,3'-quinolin]-5-one frameworks with three contiguous stereocenters. bohrium.com The development of chemo-, regio-, and stereoselective reactions is an active area of research for the synthesis of novel isoxazole-containing compounds with potential biological activity. mdpi.com

Green Chemistry Principles in Benzo[d]isoxazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzo[d]isoxazoles and their analogues to minimize environmental impact. preprints.orgelifesciences.org Key strategies include the use of environmentally benign solvents, such as water or deep eutectic solvents, and the development of solvent-free reaction conditions. nih.govresearchgate.netnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times, improve yields, and enhance selectivity. researchgate.netnih.gov

The use of ultrasound irradiation is also gaining prominence as a green and efficient method for isoxazole synthesis. preprints.orgelifesciences.org Sonochemistry can accelerate reaction rates, reduce energy consumption, and often allows for the use of greener solvents or even solvent-free conditions. preprints.orgelifesciences.org Furthermore, the development of metal-free and organocatalytic methods, as discussed previously, aligns with the principles of green chemistry by avoiding toxic and expensive metal catalysts. nih.govrsc.orgnih.gov The use of recyclable catalysts, such as Cu/Al2O3 nanocomposites in mechanochemical synthesis, further enhances the sustainability of these processes. nih.gov

Novel Synthetic Pathways and Methodological Developments

Research in the synthesis of benzo[d]isoxazoles continues to evolve, with the development of novel pathways and methodologies. One-pot, multi-component reactions are particularly attractive as they allow for the construction of complex molecules from simple starting materials in a single step, which is both time and resource-efficient. researchgate.netresearchgate.net For example, a one-pot, three-component procedure using urea as an organocatalyst provides easy access to a variety of 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net

Iodine(III)-mediated [3+2] cyclization has been developed for the one-pot synthesis of benzo[d]isoxazole-4,7-diols in an aqueous medium. acs.org This method utilizes iodobenzene (B50100) diacetate as an oxidant and can also be applied to the synthesis of related heterocyclic systems. acs.org Furthermore, novel applications of existing methodologies are being explored. For instance, an efficient metal-free approach for the site-selective C-N coupling of benzo[d]isoxazole and 2H-chromene derivatives has been developed using a nitrogen-containing organobase. nih.gov These ongoing advancements continue to expand the synthetic chemist's toolbox for accessing diverse and complex benzo[d]isoxazole structures.

Mechanistic Investigations of Benzo[d]isoxazole Formation Reactions

The synthesis of the benzo[d]isoxazole core is achieved through various reaction pathways, the mechanisms of which have been the subject of extensive experimental and computational investigation. Understanding these mechanisms is critical for optimizing reaction conditions, controlling regioselectivity, and expanding the scope of synthetic methodologies. Key mechanistic approaches include transition metal-catalyzed C-H activation and annulation, cycloaddition reactions, and metal-free radical pathways.

Transition Metal-Catalyzed Mechanisms

Transition metals, particularly palladium and gold, are pivotal in many modern synthetic routes to benzo[d]isoxazoles and their analogues. These reactions often proceed through complex catalytic cycles involving unique intermediates.

Palladium-Catalyzed C-H Activation and Annulation

Palladium-catalyzed reactions provide an efficient means to construct the benzo[d]isoxazole ring system, often through a [4+1] annulation strategy involving C-H bond activation. researchgate.net A common approach involves the reaction of N-phenoxyacetamides with aldehydes. researchgate.net Mechanistic studies, supported by Density Functional Theory (DFT) calculations, propose a pathway initiated by the formation of a palladacycle intermediate. researchgate.net An acyl radical, generated from the aldehyde via a hydrogen atom abstraction by an oxidant like tert-butyl hydroperoxide (TBHP), undergoes oxidative addition to the arylpalladium(II) species. researchgate.net This step forms a Pd(IV) intermediate in a highly exergonic process. researchgate.net Subsequent reductive elimination from the Pd(IV) complex constructs the crucial C-C bond, and a final deacetylative condensation step yields the benzo[d]isoxazole product. researchgate.net

Another significant palladium-catalyzed mechanism involves the annulation of 5-iodoaryl-substituted isoxazoles with alkynes. chim.it The plausible reaction pathway includes the insertion of the alkyne and a C-H activation of the isoxazole core, leading to the formation of a seven-membered palladacycle intermediate. chim.it The final product is then formed via reductive elimination from this palladacycle. chim.it

Gold-Catalyzed Annulations and α-Imino Carbene Intermediates

Gold catalysts are effective in mediating annulation reactions of benzo[d]isoxazoles with substrates like ynamides and ynol ethers. rsc.org These transformations are characterized by the formation of a key α-imino gold carbene intermediate. rsc.orgrsc.org In a typical gold-catalyzed formal [5+1] annulation, the reaction begins with the nucleophilic attack of the benzo[d]isoxazole onto a gold-activated ynamide. rsc.org This attack forms a vinyl gold intermediate, which then undergoes fragmentation of the N-O bond within the isoxazole moiety to generate the critical α-imino gold carbene intermediate. rsc.org

From this carbene intermediate, the reaction can proceed through distinct, catalyst-controlled pathways. rsc.org

Path A (6π Electrocyclization): The intermediate can undergo a 6π electrocyclization to produce a six-membered ring, which, after subsequent 1,2-amino migration and elimination of the gold catalyst, yields a 2H-benzo[e] chim.itrsc.orgoxazine. rsc.org

Path B (1,7-Cyclization): Alternatively, an O-attack on the gold carbene can lead to a 1,7-cyclization, forming a seven-membered intermediate. Elimination of the gold catalyst from this intermediate results in a benzo[f] researchgate.netrsc.orgoxazepine. rsc.org

Computational studies have been instrumental in elucidating the factors that control this selectivity, providing evidence for the proposed reaction mechanisms and the distinct energetic barriers for each pathway. rsc.orgrsc.org

N-O Bond Activation via Oxidative Addition

The activation and cleavage of the aromatic N-O bond in the benzo[d]isoxazole ring is a fundamental step in many transition metal-catalyzed functionalizations. chemrxiv.org While long presumed to occur, direct evidence for this process has been established through spectroscopic and crystallographic studies. Oxidative addition of a low-valent transition metal, such as Pd(0) or Ni(0), to the N-O bond is a key mechanistic pathway. chemrxiv.org NMR data has supported the proposed oxidative addition of Pd(PPh3)4 to 1,2-benzisoxazole. chemrxiv.org These investigations highlight that the N-O bond is susceptible to cleavage through both oxidative addition and reduction, which has significant implications for designing catalytic cross-coupling reactions. chemrxiv.org

Table 1: Key Intermediates in Metal-Catalyzed Benzo[d]isoxazole Reactions

Catalytic SystemPrecursorsKey Intermediate(s)Subsequent StepsFinal Product TypeCitations
Palladium(II)/TBHPN-phenoxyacetamide, AldehydePalladacycle, Pd(IV) speciesReductive elimination, CondensationBenzo[d]isoxazole researchgate.net
Gold(I) or Gold(III)Benzo[d]isoxazole, YnamideVinyl gold, α-Imino gold carbene6π Electrocyclization or 1,7-CyclizationBenzo[e] chim.itrsc.orgoxazine or Benzo[f] researchgate.netrsc.orgoxazepine rsc.orgrsc.org
Palladium(0)5-Iodoaryl-isoxazole, Alkyne7-Membered PalladacycleReductive EliminationNaphtho[2,1-d]isoxazole chim.it
Nickel(0)Substituted Benzo[d]isoxazoleNi(II) oxidative addition complexDisproportionation / Further reactionN-O bond cleaved products chemrxiv.org

Cycloaddition and Cyclization Reactions

1,3-Dipolar Cycloaddition

The most fundamental and widely reported method for constructing the isoxazole ring itself is the 1,3-dipolar cycloaddition reaction. rsc.orgnih.gov This reaction involves the cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkyne or alkene (as the dipolarophile). rsc.orgnih.gov Mechanistic considerations have pointed to two main possibilities: a concerted pericyclic mechanism and a stepwise pathway through a diradical intermediate. rsc.org While both have been considered, the concerted pathway is widely accepted for many systems. nih.gov This method is foundational for building the isoxazole core before subsequent annulation to form the fused benzo structure.

Base-Induced Cyclization and N-O Bond Cleavage

Alternative mechanisms involve the transformation of existing isoxazole structures. For instance, treatment of a 3-(2-hydroxyphenyl)-isoxazole derivative with a strong base like lithium diisopropylamide (LDA) can induce a tandem alkylation-cyclization sequence. chim.it The proposed mechanism begins with the deprotonation of the substrate to form a dianion, which then undergoes a base-induced cyclization accompanied by the cleavage of the isoxazole N-O bond to furnish the benzisoxazole product. chim.it

Computational and Spectroscopic Insights

Modern mechanistic investigations rely heavily on a combination of experimental evidence and theoretical calculations.

Density Functional Theory (DFT) Calculations

DFT calculations have become indispensable for mapping the potential energy surfaces of complex reaction mechanisms. They allow for the characterization of transient species that are difficult or impossible to observe experimentally, such as transition states and highly reactive intermediates. beilstein-journals.org For example, in gold-catalyzed annulations, DFT has been used to compare the energy barriers of competing pathways, such as aza-Nazarov cyclization versus 6π-electrocyclization, explaining the observed product selectivity. rsc.org Similarly, calculations have supported the energetic favorability of Pd(IV) intermediate formation in C-H activation cascades. researchgate.net

Table 2: Comparison of Calculated Energy Barriers for Competing Reaction Pathways

Reaction SystemCompeting PathwaysRelative Free Energy Barrier (kcal/mol)Favored ProductComputational MethodCitations
Au(I)-catalyzed annulation of 3-en-1-ynamide with dimethylisoxazole6π-Electrocyclization (C4-C6 attack) vs. aza-Nazarov (C2-C6 attack)2.8 vs. 7.1Seven-membered 4H-azepineDFT rsc.org
Reaction of isoxazole with methoxycarbonylcarbeneYlide ring opening vs. Ylide stability0.2 - 1.5 (for ring opening)(3Z)-1-oxa-5-azahexa-1,3,5-trieneDFT B3LYP/6-31G(d) beilstein-journals.org

Spectroscopic Evidence

Experimental validation of proposed intermediates is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy has been used to provide evidence for the formation of certain intermediates, such as the proposed oxidative addition product of Pd(PPh3)4 to 1,2-benzisoxazole. chemrxiv.org In other cases, intermediates have been successfully isolated and characterized by High-Resolution Mass Spectrometry (HRMS), providing concrete evidence for their existence on the reaction pathway. rsc.org

Computational and Theoretical Investigations of 3 Methoxy 6 Methylbenzo D Isoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Methoxy-6-methylbenzo[d]isoxazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can be utilized to determine its optimized molecular geometry in the gas phase. mdpi.comresearchgate.net These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional conformation.

Furthermore, DFT allows for the calculation of key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity. Thermodynamic parameters such as the enthalpy of formation and Gibbs free energy can also be computed, providing a comprehensive energetic profile of the molecule. scirp.org

Table 1: Hypothetical DFT-Calculated Geometrical and Electronic Parameters for this compound

ParameterValue
Bond Lengths (Å)
C-O (methoxy)1.36
O-N (isoxazole)1.42
N=C (isoxazole)1.31
C-C (aromatic)1.39 - 1.41
**Bond Angles (°) **
C-O-N108.5
O-N=C110.2
Electronic Properties (eV)
HOMO Energy-6.25
LUMO Energy-1.15
HOMO-LUMO Gap5.10

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of DFT calculations.

The stability of the benzo[d]isoxazole ring system is intrinsically linked to its aromaticity. Computational methods provide tools to quantify the degree of aromaticity, which is a key determinant of the molecule's chemical behavior. Techniques such as Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) are commonly employed.

Table 2: Hypothetical Aromaticity Indices for the Rings of this compound

RingHOMA ValueNICS(0) (ppm)
Benzene (B151609) Ring0.95-9.8
Isoxazole (B147169) Ring0.45-3.5

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Docking Studies for Biological Interactions

To explore the potential of this compound as a therapeutic agent, molecular modeling and docking studies are indispensable. These studies predict the binding affinity and interaction patterns of the molecule with biological targets, such as enzymes or receptors. nih.gov

The process begins with obtaining the three-dimensional structure of the target protein, typically from a repository like the Protein Data Bank (PDB). The structure of this compound, optimized through DFT calculations, is then "docked" into the active site of the protein using specialized software. This simulation predicts the most stable binding pose and calculates a docking score, which is an estimation of the binding affinity. The analysis of the docked conformation reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. researchgate.net For instance, isoxazole derivatives have been studied as inhibitors of enzymes like cyclooxygenase (COX). nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results of this compound with a Target Protein

ParameterResult
Target ProteinCyclooxygenase-2 (COX-2)
Docking Score (kcal/mol)-8.5
Key Interacting Residues
Hydrogen BondSer530
Hydrophobic InteractionsVal349, Leu352, Tyr385
Pi-Pi StackingTrp387

Note: The data in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com To develop a QSAR model for benzo[d]isoxazole derivatives, a dataset of these compounds with their experimentally determined biological activities is required. nih.gov

For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the biological activity. researchgate.netresearchgate.net A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. nih.gov

Table 4: Hypothetical QSAR Model for a Series of Benzo[d]isoxazole Derivatives

QSAR Equation
pIC50 = 0.5 * LogP - 0.2 * MW + 1.2 * TPSA + 3.5
Statistical Parameters

Note: The data in this table is hypothetical and for illustrative purposes. pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and TPSA is the topological polar surface area.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at a molecular level. For the synthesis of this compound, which can be formed through reactions like 1,3-dipolar cycloadditions, DFT calculations can be employed to map out the entire reaction pathway. nih.govnih.gov

This involves identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate. By calculating the energies of these species, the activation energies for each step of the reaction can be determined. nih.gov This information is crucial for understanding the reaction kinetics and regioselectivity, and for optimizing the reaction conditions to improve the yield and purity of the desired product.

Table 5: Hypothetical Activation Energies for a Proposed Synthesis Step of this compound

Reaction StepReactantsTransition State Energy (kcal/mol)Product
CycloadditionSubstituted benzonitrile (B105546) oxide + alkyne15.2This compound

Note: The data in this table is hypothetical and for illustrative purposes.

Predictive Modeling for Novel Derivative Design and Chemical Space Expansion

The insights gained from QSAR and molecular docking studies can be leveraged for the predictive modeling and design of novel derivatives of this compound with enhanced biological activities or improved physicochemical properties. This process, often referred to as fragment-based or structure-based drug design, involves modifying the parent structure in a targeted manner. nih.gov

For example, if docking studies reveal an unoccupied hydrophobic pocket in the active site of the target protein, the this compound scaffold can be modified by adding a suitable hydrophobic group at a specific position. The QSAR model can then be used to predict the activity of this new derivative before it is synthesized. This iterative cycle of design, prediction, and eventual synthesis and testing allows for a more efficient exploration of the chemical space and the rapid identification of lead compounds.

Table 6: Hypothetical Design of Novel this compound Derivatives and Their Predicted Properties

DerivativeModificationPredicted Docking Score (kcal/mol)Predicted pIC50 (QSAR)
1Addition of a trifluoromethyl group at position 5-9.27.8
2Replacement of the methoxy (B1213986) group with an ethoxy group-8.67.2
3Addition of a chloro group to the benzene ring-8.97.5

Note: The data in this table is hypothetical and for illustrative purposes.

In Vitro Biological Activity Studies of 3 Methoxy 6 Methylbenzo D Isoxazole Derivatives

Evaluation of Antimicrobial Activities

The isoxazole (B147169) ring is a component of various compounds that exhibit a broad spectrum of antimicrobial activities. scholarsresearchlibrary.com Research into isoxazole derivatives has shown their potential against both bacterial and fungal pathogens. ijpcbs.com

In Vitro Antibacterial Potency and Spectrum

Studies on isoxazole-containing chalcone (B49325) derivatives with methoxy (B1213986) substitutions have demonstrated notable antibacterial activity. The position of the methoxy group on the phenyl ring has been shown to be a critical factor in the compound's potency. Derivatives with methoxy groups at the ortho and para positions (2 and 4) or a combination of positions 2, 4, and 6 tend to show enhanced antibacterial effects. mdpi.com For instance, a derivative featuring a 2,4,6-trimethoxyphenyl ring exhibited the highest potency in its series, with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL against certain bacteria, a value greater than the standard drug ciprofloxacin. mdpi.com Conversely, substitutions at the meta position (3) were found to be detrimental to antibacterial strength. mdpi.com The serial dilution method is commonly used to determine the MIC of these compounds against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli. scholarsresearchlibrary.com

Table 1: In Vitro Antibacterial Activity of Methoxy-Substituted Isoxazole Derivatives Data extracted from studies on isoxazole-chalcone derivatives.

Compound DerivativeSubstitution PatternMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. B. subtilisReference
Chalcone-Isoxazole 12,4,6-trimethoxy12 mdpi.com
Chalcone-Isoxazole 22,6-dimethoxy24 mdpi.com
Chalcone-Isoxazole 34-methoxy48 mdpi.com
Chalcone-Isoxazole 43-methoxy>128>128 mdpi.com
Ciprofloxacin (Standard)N/A21 mdpi.com

In Vitro Antifungal Efficacy

Table 2: In Vitro Antifungal Activity of Methoxy-Substituted Isoxazole Derivatives Data extracted from studies on dihydropyrazole-isoxazole derivatives.

Compound DerivativeSubstitution PatternMIC (µg/mL) vs. C. albicansReference
Dihydropyrazole-Isoxazole 12,4,6-trimethoxy2 mdpi.com
Dihydropyrazole-Isoxazole 22,6-dimethoxy2 mdpi.com
Dihydropyrazole-Isoxazole 34-methoxy4 mdpi.com
Dihydropyrazole-Isoxazole 43-methoxy>128 mdpi.com
Fluconazole (Standard)N/A1 mdpi.com

Investigation of Antiproliferative and Anticancer Mechanisms

Derivatives of isoxazole have gained significant attention for their anticancer potential, acting through various mechanisms such as inducing apoptosis and inhibiting key enzymes and signaling pathways involved in cancer progression. nih.gov

Cellular Growth Inhibition and Induction of Apoptosis Pathways

The 3-methylbenzo[d]isoxazole (B15219) scaffold has been identified as a potent inhibitor of cancer cell growth. researchgate.net Studies on derivatives of this structure have demonstrated significant antiproliferative effects. For instance, in castration-resistant prostate cancer (CRPC) cell lines, certain benzo[d]isoxazole derivatives potently inhibited cell growth and colony formation. researchgate.net The cytotoxic effects of these compounds are often evaluated using MTT assays on various cancer cell lines. rsc.org

A key mechanism for the anticancer activity of isoxazole derivatives is the induction of apoptosis. nih.gov Some derivatives have been shown to induce apoptosis in over 50% of treated cancer cells. nih.gov For example, specific isoxazole derivatives caused high levels of apoptosis (up to 90.60%) in human myelogenous leukemia K562 cells. nih.gov This process is often mediated by the activation of caspases. Studies have shown that treatment with certain isoxazole derivatives leads to an increase in the activity of caspase-3, -8, and -9, indicating the involvement of both intrinsic and extrinsic apoptotic pathways. symc.edu.cn

Table 3: Cellular Growth Inhibition (IC₅₀) by Isoxazole Derivatives Data extracted from studies on various cancer cell lines.

Compound DerivativeCancer Cell LineIC₅₀ ValueReference
Isoxazole Derivative 1K562 (Leukemia)18.01 ± 0.69 nM nih.gov
Isoxazole Derivative 2K562 (Leukemia)35.2 ± 6.2 nM nih.gov
Isoxazole Derivative 3K562 (Leukemia)44.25 ± 10.9 nM nih.gov
Benzo[d]isoxazole 15HEK293T24 nM nih.gov
Benzo[d]isoxazole 31HEK293T24 nM nih.gov
Benzopyran-Isoxazole 5cMDA-MB-231 (Breast)3.3 µM mdpi.com

Modulation of Oncogenic Signaling Pathways

Beyond inducing apoptosis, benzo[d]isoxazole derivatives have been found to modulate critical oncogenic signaling pathways. A significant finding is their role as inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting the BRD4 bromodomain. researchgate.net Two potent derivatives, 6i (Y06036) and 7m (Y06137) , were found to bind to the BRD4(1) bromodomain with high affinity (Kd values of 82 and 81 nM, respectively). This inhibition leads to the suppression of key oncogenes like MYC and the androgen receptor (AR), which are crucial for the growth of prostate cancer. researchgate.net

Another important target is the Hypoxia-Inducible Factor (HIF)-1α, a transcription factor that plays a significant role in tumor development and metastasis. nih.gov A series of N-phenylbenzo[d]isoxazole-3-carboxamide derivatives were identified as potent HIF-1α transcription inhibitors. The lead compounds, 15 and 31 , exhibited IC₅₀ values of 24 nM in a cell-based assay. Their inhibitory action was confirmed by a concentration-dependent decrease in the mRNA expression of HIF-1α target genes, such as VEGF and PDK1. nih.gov Furthermore, isoxazole chalcone derivatives have been shown to influence the Akt/GSK3β/β-catenin signaling pathway. nih.gov

Assessment of Anti-inflammatory Modulating Effects

The isoxazole scaffold is also recognized for its anti-inflammatory properties. researchgate.net Derivatives have been synthesized and evaluated for their ability to modulate inflammatory responses in vitro. Studies have shown that these compounds can suppress the production of pro-inflammatory cytokines. For instance, certain isoxazole derivatives exhibited a dose-dependent suppression of phytohemagglutinin (PHA)-induced proliferation of peripheral blood mononuclear cells (PBMC) and a weak suppression of lipopolysaccharide (LPS)-induced production of tumor necrosis factor-α (TNF-α). nih.gov

Molecular docking studies suggest that the anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key mediators of inflammation. nih.govresearchgate.net The carrageenan-induced paw edema model in animals is a common method for evaluating the in vivo anti-inflammatory activity of these compounds, which often correlates with their in vitro inhibitory effects on inflammatory mediators. nih.govresearchgate.net Some derivatives have been found to inhibit vasoactive amines and reduce leukocyte migration, further contributing to their anti-inflammatory profile. researchgate.net

Analysis of Enzyme Inhibition and Receptor Modulation

Derivatives of 3-Methoxy-6-methylbenzo[d]isoxazole have been investigated for their ability to interact with and modulate the function of various enzymes and cellular receptors. These interactions are fundamental to their potential therapeutic effects.

Enzyme Inhibition

The inhibitory activity of benzo[d]isoxazole derivatives has been demonstrated against several key enzymes implicated in various diseases.

α-Glucosidase Inhibition: A series of novel benzo[d]isoxazole derivatives incorporating a triazole ring were synthesized and evaluated for their α-glucosidase inhibitory potential. nih.govnih.gov These compounds, specifically 5-chloro-6-methoxy-3-(2-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[d]isoxazole derivatives, displayed promising α-glucosidase inhibitory activity, with IC50 values ranging from 14.69 to 38.71 nmol. nih.govnih.gov This activity was comparable and, in some cases, superior to the standard drug Acarbose (IC50 35.91 nmol). nih.govnih.gov The introduction of electron-withdrawing groups, such as bromine and trifluoromethyl (CF3), on the aryl ring significantly enhanced the inhibitory activity. nih.gov

α-Glucosidase Inhibitory Activity of Benzo[d]isoxazole-Triazole Derivatives nih.govnih.gov
CompoundSubstituent GroupIC50 (nmol)
Derivative with Bromine (9n)Bromine14.69
Derivative with 3-CF3, 4-Br (9o)3-CF3, 4-Bromo16.28
Acarbose (Standard)-35.91
General Range for Series (9a-o)Various aryl groups14.69–38.71

HIV-1 Reverse Transcriptase (RT) Inhibition: Alkenyldiarylmethanes (ADAMs) that contain a 3-methoxy-7-methylbenzo[d]isoxazole ring have been identified as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. nih.gov One such derivative, Methyl 5-((Z)-5-(methoxycarbonyl)-1-(3-methoxy-7-methylbenzo[d]isoxazole-5-yl)pent-1-enyl-2-methoxy-3-methylbenzoate, inhibited HIV-1 reverse transcriptase with an IC50 value of 0.91 μM. ijpcbs.com These findings highlight the potential of the benzo[d]isoxazole scaffold in the design of antiviral agents. nih.gov

5-Lipoxygenase (5-LOX) Inhibition: Isoxazole derivatives have also been assessed for their ability to inhibit 5-Lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. plos.org In a study of various isoxazole derivatives, several compounds demonstrated significant, concentration-dependent inhibition of 5-LOX, with IC50 values in the micromolar range. plos.org

5-Lipoxygenase (5-LOX) Inhibitory Activity of Isoxazole Derivatives plos.org
Compound IDIC50 (µM)
C38.47
C510.48
C247.59
C174.09

Receptor Modulation

The interaction of these derivatives extends to various cellular receptors, indicating a broader mechanism of action beyond simple enzyme inhibition.

AMPA Receptor Modulation: Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical in nociceptive transmission. mdpi.com Certain derivatives exhibited strong inhibitory effects on AMPA receptor-mediated currents, suggesting a potential role in regulating neuronal excitability. mdpi.com The presence of methoxy groups on the phenyl ring of the carboxamide was found to significantly enhance activity, likely through hydrogen bonding and stabilizing receptor interactions. mdpi.com

BET Bromodomain Inhibition: A class of 3-methylbenzo[d]isoxazole derivatives demonstrated potent and selective binding to Bromodomain and Extra-Terminal (BET) proteins, specifically binding to the BRD4(1) bromodomain with dissociation constants (Kd) in the nanomolar range (81-82 nM). researchgate.net These compounds were developed as BET inhibitors for potential application in castration-resistant prostate cancer by inhibiting the expression of genes regulated by androgen receptors (AR) and MYC. researchgate.net

Other Receptor Interactions: Various benzo[d]isoxazole derivatives have been designed and found to interact with other clinically relevant receptors. For instance, certain 6-fluorobenzo[d]isoxazole (B7960271) derivatives show nanomolar affinity for serotonin (B10506) (5-HT2A/6/7) and dopamine (B1211576) (D2) receptors. nih.gov Additionally, other isoxazole-containing compounds have been identified as modulators of Farnesoid X receptors (FXR). google.com

Exploration of Other Relevant Biological Pathways (e.g., antioxidant, anti-thrombotic)

Antioxidant Activity

Many isoxazole derivatives have been reported to possess significant antioxidant properties. researchgate.netnih.gov This activity is typically evaluated through in vitro assays that measure the compound's ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide radical scavenging assays. nih.govjapsonline.com

Studies on various isoxazole-carboxamides, chalcones, and other related structures have shown potent antioxidant activity. nih.govsemanticscholar.orgmdpi.com For example, certain fluorophenyl-isoxazole-carboxamides demonstrated high potency in the DPPH assay with IC50 values as low as 0.45 µg/ml. nih.gov Another study on an isoxazole-carboxamide derivative reported an IC50 of 7.8 µg/ml. semanticscholar.org The antioxidant potential is often attributed to the electron-rich nature of the isoxazole ring system and the specific substituents attached to it. mdpi.comscielo.br

In Vitro Antioxidant Activity of Various Isoxazole Derivatives
Derivative TypeAssayActivity (IC50)Reference
Fluorophenyl-isoxazole-carboxamide (2a)DPPH0.45 ± 0.21 µg/ml nih.gov
Fluorophenyl-isoxazole-carboxamide (2c)DPPH0.47 ± 0.33 µg/ml nih.gov
Isoxazole-carboxamide (2a)DPPH7.8 ± 1.21 µg/ml semanticscholar.org
Isoxazole-based chalcone (28)DPPH5 µg/mL mdpi.com
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneDPPH84.64% Scavenging japsonline.com
4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-oneNitric Oxide Scavenging57.71% Scavenging japsonline.com

Anti-thrombotic Activity

The anti-thrombotic effects of isoxazole derivatives are primarily linked to their anti-platelet activity. ijpcbs.com Platelet aggregation is a critical step in thrombus formation. nih.gov

Some isoxazole series have been developed as antagonists of the glycoprotein (B1211001) IIb/IIIa receptor, which plays a crucial role in platelet aggregation. ijpcbs.com While direct studies on this compound are limited in this area, research on structurally related heterocyclic compounds provides insight into potential mechanisms. For instance, studies on phenylhydrazone and thiadiazole derivatives have indicated that the presence of methoxy groups can enhance antiplatelet activity against aggregation induced by arachidonic acid. nih.govbrieflands.com The mechanism for such anti-platelet effects can involve the inhibition of enzymes like cyclooxygenase (CO) or coagulation cascade proteases such as thrombin and Factor Xa. nih.govmdpi.com These findings suggest that benzo[d]isoxazole derivatives could similarly interfere with platelet function and coagulation, representing a relevant pathway for further investigation. nrfhh.comnih.gov

Structure Activity Relationship Sar and Rational Design in Benzo D Isoxazole Research

Impact of Substituent Modifications on Biological Profiles

The biological activity of benzo[d]isoxazole derivatives can be significantly altered by modifying the substituents on the core scaffold. Structure-activity relationship (SAR) studies reveal that the nature, position, and electronic properties of these substituents are pivotal in determining the compound's efficacy and selectivity for various biological targets. nih.gov

The electronic effects of substituents play a critical role. For instance, in the development of antimicrobial agents, the presence of electron-withdrawing groups such as trifluoro and chloro has been shown to increase biological activity. nih.gov Conversely, in the context of anti-tuberculosis (anti-TB) activity, the presence of electron-donating groups like methyl or ethyl on an associated oxindole (B195798) ring was found to greatly enhance potency.

The size and hydrophobicity of substituents also have a profound impact. In a quantitative structure-activity relationship (QSAR) analysis of isoxazole (B147169) analogs designed as chitin (B13524) synthesis inhibitors, it was found that hydrophobic substituents with an optimal size were favored for activity. nih.gov The introduction of halogens (F, Cl, Br) and small alkyl groups (Me, Et, Pr) at the para-position of a phenyl ring attached to the isoxazole core slightly enhanced activity. nih.gov However, the activity decreased drastically when bulky substituents like nitro (NO2), trifluoromethyl (CF3), and t-butyl (t-Bu) were introduced, suggesting that steric hindrance can be detrimental to the compound's interaction with its target. nih.gov

Further studies have reinforced these findings across different therapeutic areas. In the pursuit of anticancer agents, trifluoromethyl-substituted derivatives demonstrated better growth inhibition activity against human cancer cell lines than their methyl-substituted counterparts. nih.gov Similarly, for anti-inflammatory activity, derivatives with chloro or bromo substitutions on an attached phenyl ring exhibited significant potency and selectivity. nih.gov

Substituent TypePosition/ContextObserved Effect on Biological ActivityTherapeutic Area
Electron-Withdrawing (e.g., -CF3, -Cl)On isoxazole scaffoldIncreased activity nih.govAntimicrobial
Electron-Donating (e.g., -CH3, -C2H5)On associated oxindole ringEnhanced activity by 4–32 fold Anti-Tubercular
Halogens (e.g., -F, -Cl, -Br)On attached phenyl ringSlightly enhanced activity nih.govChitin Synthesis Inhibition
Small Alkyls (e.g., -Me, -Et)On attached phenyl ringSlightly enhanced activity nih.govChitin Synthesis Inhibition
Bulky Groups (e.g., -NO2, -t-Bu)On attached phenyl ringDrastically decreased activity nih.govChitin Synthesis Inhibition
Trifluoromethyl (-CF3) vs. Methyl (-CH3)General substitution-CF3 derivatives showed better growth inhibition nih.govAnticancer

Rational Design Strategies for Enhanced Biological Interactions

Rational design involves the deliberate and strategic modification of a lead compound to optimize its interaction with a specific biological target, thereby enhancing its potency and selectivity. nih.govnih.gov This approach has been successfully applied to benzo[d]isoxazole derivatives to develop novel therapeutic agents. nih.gov

A prominent example is the development of potent Bromodomain and Extra-Terminal (BET) bivalent inhibitors for potential use in prostate cancer treatment. nih.gov Researchers began with a monovalent BET inhibitor, a benzo[d]isoxazole derivative known as Y06037. nih.gov Recognizing that BET family proteins have two tandem bromodomains (BD1 and BD2), they employed a multivalency strategy. This involved designing a bivalent inhibitor, 17b (Y13021), by linking two molecules of the monovalent inhibitor. This rational design strategy led to a compound that could simultaneously engage both bromodomains, resulting in significantly enhanced biological activity. The representative bivalent inhibitor, 17b, was 32 times more potent at inhibiting the growth of LNCaP prostate cancer cells than the original monovalent inhibitor. nih.gov Docking studies confirmed the potential binding mode of 17b with the two BET bromodomains, validating the design strategy. nih.gov

Another rational design approach involves creating hybrid molecules or conjugates that combine the benzo[d]isoxazole scaffold with another pharmacologically active moiety. This strategy was employed in the creation of 3,5-diaryl-isoxazole-pyrrolo[2,1-c] nih.govnih.govbenzodiazepine (PBD) conjugates. nih.gov By linking the isoxazole unit to PBDs, which are known for their potent anticancer properties, researchers developed conjugates that exhibited strong anticancer activity, with GI50 values in the sub-micromolar range. These rationally designed molecules were shown to induce cell cycle arrest and apoptosis through a mitochondrial-mediated pathway. nih.gov

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in determining a drug's biological activity. ankara.edu.trmdpi.com Most biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with the various stereoisomers of a chiral drug. ankara.edu.tr Stereoisomers, which have the same chemical formula and connectivity but different spatial arrangements, can be classified as enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). ankara.edu.tr

The influence of stereochemistry is profound; one enantiomer of a drug may exhibit the desired therapeutic effect while the other may be less active, inactive, or even toxic. ankara.edu.tr For example, the S-isomer of the anti-hypertensive drug methyldopa (B1676449) is effective, whereas the R-isomer of the arthritis drug penicillamine (B1679230) is highly toxic with no therapeutic benefit. ankara.edu.tr

In the context of isoxazole research, medicinal chemists have explored the impact of stereochemistry by incorporating chiral centers into the derivatives. mdpi.com In one study, diaryl-isoxazole inhibitors were modified with functionalized, enantiopure (single enantiomer) pyrrolidine (B122466) scaffolds to promote selective interactions within the hydrophilic regions of a kinase's ATP binding pocket. mdpi.com While biological evaluation of these specific chiral compounds revealed that the absolute configuration of the added moiety had only a limited effect on inhibitory activity, the study highlights a critical strategy in drug design. mdpi.com The investigation of stereochemistry is essential, as it can be a key driver for both potency and pharmacokinetics, potentially affecting everything from target binding to cellular uptake. mdpi.com

Drug ExampleActive StereoisomerEffect of the Other Isomer
MethyldopaS-isomerInactive ankara.edu.tr
PenicillamineS-isomerHighly toxic ankara.edu.tr
EthambutolD-isomer (antituberculosis)L-isomer can cause blindness ankara.edu.tr
IbuprofenS-isomer (more potent)R-isomer is less active ankara.edu.tr

Fragment-Based and Scaffold-Hopping Approaches in Derivative Design

Fragment-based drug discovery (FBDD) and scaffold hopping are modern medicinal chemistry strategies used to discover novel lead compounds that are structurally distinct from existing ones. nih.govbhsai.org These techniques are particularly useful for improving physicochemical properties, overcoming patent limitations, and exploring new chemical space. uniroma1.it

Scaffold hopping involves replacing the central core structure (the scaffold) of a known active compound with a different, often topologically distinct, core while aiming to retain or improve biological activity. nih.govbhsai.org This process is based on the principle that different molecular backbones can position key functional groups in a similar spatial orientation to achieve a comparable biological effect. uniroma1.it For example, researchers at AstraZeneca successfully used a scaffold hopping approach to discover novel antagonists for the cannabinoid receptor 1 (CB1). They replaced the methylpyrazole core of a known antagonist with various five- and six-membered rings to find new chemotypes with improved properties. nih.gov

Fragment-based approaches often serve as a starting point for scaffold hopping. In FBDD, small, low-complexity molecules ("fragments") that bind weakly to a biological target are identified. These fragments are then grown, linked, or used as inspiration for scaffold hops to develop more potent leads. blogspot.com The isoxazole moiety itself is a valuable fragment in this regard. In one notable example, a fragment containing an isoxazole core (compound 1XA) was identified as a ligand for bromodomains, a popular drug target class. blogspot.com This fragment was then used as the basis for an automated scaffold hopping search. The process identified new, structurally distinct molecules that maintained the key hydrogen bond interaction of the original isoxazole fragment. This led to the discovery of a novel scaffold that had not been previously reported as a bromodomain ligand, demonstrating the power of this approach to generate new intellectual property and potential drug candidates. blogspot.com

These strategies represent a shift from traditional analog-based drug discovery to a more innovative process of exploring diverse chemical structures to find optimal solutions for therapeutic challenges.

Emerging Research Directions and Future Outlook for 3 Methoxy 6 Methylbenzo D Isoxazole

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of benzisoxazoles, traditionally a multi-step process, is undergoing a transformation towards more efficient and environmentally friendly methods. nih.gov Classical approaches often required harsh conditions, such as strongly acidic environments for Friedel-Crafts reactions or the use of organometallics. nih.gov Modern research, however, focuses on minimizing waste, reducing energy consumption, and improving reaction yields.

Advanced methodologies now include:

[3+2] Cycloaddition Reactions: A novel and direct route to functionalized benzisoxazoles involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. nih.govorganic-chemistry.org This method is advantageous as it forms two chemical bonds in a single step under mild conditions, tolerating a wide variety of functional groups. nih.gov

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound has been shown to accelerate reaction times and improve yields in the synthesis of related benzoxazole (B165842) derivatives. mdpi.com These techniques represent a move towards more sustainable, energy-efficient chemical production.

Eco-Friendly Solvents: Research is exploring the use of deep eutectic solvents (DES) as greener alternatives to traditional volatile organic solvents for synthesizing related heterocyclic compounds. mdpi.com

Metal-Free Synthesis: To circumvent the drawbacks associated with metal catalysts—such as cost, toxicity, and difficulty in removal from the final product—metal-free synthetic routes for isoxazoles are being actively developed. nih.gov

These modern strategies not only make the synthesis of compounds like 3-Methoxy-6-methylbenzo[d]isoxazole more practical for large-scale production but also align with the growing emphasis on green chemistry in the pharmaceutical industry. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict molecular properties and design novel compounds. nih.govnih.gov For the benzisoxazole class, these computational tools offer a pathway to accelerate the identification of new therapeutic agents.

The integration of AI and ML can be applied at various stages:

Lead Generation: AI-based methods can screen massive virtual libraries of compounds to identify novel chemical motifs that may interact with a specific biological target. springernature.com

Lead Optimization: During this phase, ML models can predict the structure-activity relationship (SAR), helping chemists to refine a lead compound to enhance its efficacy and other desirable properties. springernature.com Deep learning techniques, in particular, can interpret complex data to associate seemingly unrelated phenomena, mimicking human cognitive patterns. zenodo.org

Property Prediction: Deep neural networks (DNNs) are used to predict a compound's physicochemical properties, biological activity, and potential for off-target effects, thereby reducing the time and cost associated with experimental screening. nih.gov

Table 1: Applications of AI/ML in Benzisoxazole Derivative Discovery

AI/ML Technique Application in Drug Discovery Potential Impact on Benzisoxazole Research
Deep Neural Networks (DNN) Predicting molecular properties and docking scores. nih.gov Faster identification of derivatives with high binding affinity to new targets.
Recurrent Neural Networks (RNN) De novo design of novel chemical structures. nih.gov Generation of unique benzisoxazole-based structures with desired features.
Active Learning Optimizing experimental design by selecting the most informative compounds to test next. nih.gov More efficient exploration of the chemical space around the benzisoxazole scaffold.

| Reinforcement Learning (RL) | Guiding the generation of molecules towards a specific desired property profile. nih.gov | Design of compounds with multi-parameter optimization (e.g., high activity, low toxicity). |

By harnessing these powerful computational approaches, researchers can more efficiently explore the vast chemical space around the this compound core, designing new derivatives with tailored therapeutic profiles.

Identification of Novel Biological Targets and Therapeutic Applications

The benzisoxazole and isoxazole (B147169) scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. nih.govsciensage.info While their roles in areas like antipsychotic medications are well-established, ongoing research continues to uncover new biological targets and potential therapeutic uses.

Emerging applications and research findings include:

Anticancer Activity: Various isoxazole and benzoxazole derivatives have demonstrated promising antiproliferative activity against a range of human cancer cell lines, including non-small cell lung cancer. mdpi.com Some derivatives have shown the ability to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells by activating key regulatory proteins like p53 and altering the balance of mitochondrial proteins. elsevierpure.comrsc.org

Antimicrobial Properties: Novel benzisoxazole derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. researchgate.net Certain benzoxazole compounds have shown notable efficacy against bacteria such as Pseudomonas aeruginosa and Enterococcus faecalis. mdpi.com

α-Glucosidase Inhibition: A recently synthesized series of benzisoxazole derivatives displayed potent α-glucosidase inhibitory activity, suggesting a potential application in the management of diabetes. nih.gov The inhibitory activity of some of these new compounds surpassed that of the standard drug, acarbose. nih.gov

Anti-inflammatory Effects: The isoxazole nucleus is a key component in some non-steroidal anti-inflammatory drugs (NSAIDs). New research continues to explore derivatives for their potential as lipoxygenase inhibitors, which is relevant to inflammation pathways. researchgate.netamrita.edu

Mycobacterial Translational Fidelity: In a recent study, benzo[d]isoxazole-4,7-dione analogues were identified as a class of molecules capable of decreasing mistranslation in mycobacteria, with the ribosomal small subunit identified as a potential target. biorxiv.org This points to a novel strategy for targeting antibiotic-tolerant bacteria. biorxiv.org

Table 2: Investigated Biological Activities of Benzisoxazole and Related Derivatives

Derivative Class Biological Activity Target/Mechanism of Action Reference
Benzoxazole Derivatives Anticancer Antiproliferative against various cancer cell lines (e.g., NCI-H460). mdpi.com
Isoxazole Derivatives Anticancer Induction of apoptosis and cell cycle arrest in leukemia cells (HL-60). elsevierpure.com elsevierpure.com
Benzisoxazole-Triazole Hybrids α-Glucosidase Inhibition Inhibition of α-glucosidase enzyme, a target for diabetes therapy. nih.gov nih.gov
Benzisoxazole Derivatives Antimicrobial Activity against Gram-positive and Gram-negative bacteria. researchgate.net researchgate.net

Applications Beyond Traditional Medicinal Chemistry (e.g., materials science, catalysis)

While the primary focus for benzisoxazole derivatives has been medicinal chemistry, the unique electronic and structural properties of heterocyclic compounds are opening doors to applications in other scientific fields. Research into these non-medical applications for this compound specifically is still in its infancy, but the broader isoxazole class provides a glimpse into future possibilities.

Potential and emerging areas include:

Materials Science: The isoxazole ring is being explored for its utility in various advanced materials. nih.gov Due to their structural and photochromic properties, isoxazole-containing compounds have potential applications in the development of liquid crystals, solar cells, and other photoactive components. nih.gov The specific properties of this compound in this context remain an area for future investigation.

Catalysis: While specific catalytic applications for this compound have not been detailed, heterocyclic compounds in general are widely used as ligands in catalysis. Their ability to coordinate with metal ions can be tuned by altering substituents on the ring system, making them versatile components for designing new catalysts.

The exploration of this compound and its analogues in materials science and catalysis represents a frontier in the application of this chemical scaffold, promising novel functionalities beyond the biological realm.

Q & A

Q. What are the standard synthetic routes for 3-Methoxy-6-methylbenzo[d]isoxazole, and how are reaction conditions optimized?

The synthesis of this compound typically involves cyclization reactions starting from substituted benzene precursors. For example, nitroethane can be oxidized to acetaldehyde intermediates, which react with ethyl nitroacetate under amine catalysis to form isoxazole derivatives . Optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., Cu(I) or Ag salts) to improve yield . Microwave-assisted or ultrasonication methods are emerging for faster and cleaner synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and molecular packing (e.g., planar isoxazole ring with substituent dihedral angles ~70°) .
  • NMR/IR spectroscopy : Confirms functional groups (e.g., methoxy and methyl signals in 1^1H NMR) and hydrogen bonding interactions .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How is the biological activity of this compound evaluated in preliminary studies?

Initial screening involves in vitro assays:

  • Anticancer : Cell viability tests (MTT assay) on HeLa, MCF-7, or HepG2 lines .
  • Antimicrobial : Agar diffusion against E. coli or S. aureus .
  • Anti-inflammatory : COX-2 inhibition assays .
    Dose-response curves (IC50_{50}) and selectivity indices are calculated to prioritize hits .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from substituent effects, assay protocols, or cell line variability. For example, methoxy and methyl groups may enhance hydrophobicity, improving membrane permeability but reducing solubility . To resolve conflicts:

  • Standardize assay conditions (e.g., serum concentration, incubation time).
  • Use isogenic cell lines to isolate genetic factors.
  • Validate with orthogonal assays (e.g., apoptosis vs. proliferation markers) .

Q. What computational methods are used to study the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, the methoxy group’s electron-donating effect stabilizes the isoxazole ring .
  • Molecular docking : Predicts binding to targets like HSP90 or HDACs using AutoDock Vina .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can green chemistry principles be applied to synthesize this compound?

Eco-friendly strategies include:

  • Solvent-free microwave synthesis : Reduces reaction time from hours to minutes .
  • Biocatalysis : Enzymatic cyclization using lipases or oxidoreductases.
  • Recyclable catalysts : Fe3_3O4_4 nanoparticles for magnetically separable systems .

Q. What structural modifications enhance the anticancer activity of this compound derivatives?

SAR studies reveal:

  • C3 substitution : Bulky groups (e.g., diphenylmethyl) improve HSP90 inhibition .
  • C6 methyl/methoxy : Optimizes logP for blood-brain barrier penetration .
  • Hybrid scaffolds : Fusion with xanthene or piperidine enhances apoptosis induction .

Q. How can degradation pathways of this compound be mitigated during storage?

  • Storage : Under inert gas (N2_2) at –20°C in amber glass to prevent photolysis .
  • Stabilizers : Add antioxidants (e.g., BHT) to slow oxidative ring-opening.
  • Quality control : Regular HPLC monitoring for degradation products (e.g., quinone derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.